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Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: B188459 Get Quote

Executive Summary
In drug development and forensic analysis, distinguishing between tryptamine isomers is

critical due to their divergent toxicological and legal profiles. 1-Methyltryptamine (1-MeT) and

-methyltryptamine (

MT) are isobaric isomers (

, MW 174.24) that share a core scaffold but differ fundamentally in substitution patterns.

MT is a potent monoamine oxidase inhibitor (MAOI) and triple monoamine releaser with
Schedule I (US) status.

1-MeT is an indole-N-substituted analog with significantly reduced 5-HT2A affinity and

negligible activity at dopamine/norepinephrine transporters, often appearing as a synthetic

impurity or metabolite.

This guide provides a self-validating analytical framework to differentiate these compounds

using MS, NMR, and pharmacological assays.

Structural & Chemical Fundamentals
The primary distinction lies in the location of the methyl group. This structural variance dictates

their physical state, basicity, and fragmentation pathways.
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Feature 1-Methyltryptamine (1-MeT)
-Methyltryptamine (

MT)

IUPAC Name
2-(1-methyl-1H-indol-3-

yl)ethanamine

1-(1H-indol-3-yl)propan-2-

amine

Substitution
Indole Nitrogen (

)

Alpha-Carbon (

-C) on side chain

Chirality Achiral
Chiral (Enantiomers

)

CAS Number 7518-21-0 299-26-3

Physical State (Freebase)
Low-melting solid or oil (MP:

~87–89°C)

Crystalline solid (MP: 98–

100°C)

Basicity (

)

Lower (Indole N-Me reduces

H-bond donor capability)

Higher (Primary amine

hindered by

-Me)

Analytical Differentiation Protocols
A. Mass Spectrometry (GC-MS / LC-MS)
Mass spectrometry provides the most rapid differentiation method based on fragmentation

rules.

MT Fragmentation: The methyl group on the alpha carbon facilitates a specific

-cleavage, yielding a stabilized carbocation at m/z 44.

1-MeT Fragmentation: The ethylamine side chain is unsubstituted. The primary cleavage

yields the standard methylene-imine fragment at m/z 30, while the indole core retains the

methyl group, shifting the indole fragment from m/z 130 (tryptamine) to m/z 144.

Fragmentation Pathway Diagram
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α-Methyltryptamine (αMT)

1-Methyltryptamine (1-MeT)
Parent Ion (m/z 174)

Base Peak: m/z 44
(CH3-CH=NH2+) α-Cleavage (Side Chain)

Indole Fragment: m/z 130
(Indole-CH2+) Indole Retention

Base Peak: m/z 30
(CH2=NH2+)

 β-Cleavage (Side Chain)

Indole Fragment: m/z 144
(1-Me-Indole-CH2+)

 Indole Retention (+Me)

Click to download full resolution via product page

Figure 1: Comparative Mass Spectral Fragmentation Pathways. Note the distinct base peaks

(m/z 44 vs m/z 30).

B. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural confirmation.

1-MeT: Look for a sharp singlet (3H) in the aromatic/deshielded region (~3.7 ppm)

corresponding to

. The indole N-H signal (usually broad >8.0 ppm) will be absent.

MT: Look for a doublet (3H) in the aliphatic region (~1.1–1.2 ppm) corresponding to the side
chain methyl. The indole N-H signal will be present.

Table 1: Key

-NMR Signals (
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)

Proton Environment 1-Methyltryptamine -Methyltryptamine

Indole N-H Absent Broad Singlet (> 8.0 ppm)

N-Methyl (

)
Singlet (~3.7 ppm) Absent

-Methyl (

)

Absent Doublet (~1.1 ppm)

Side Chain

-H
Triplet (~2.9 ppm) Multiplet (Methine)

Pharmacological Divergence
Confusing these two isomers in a biological assay can lead to catastrophic data interpretation

errors due to their opposing activities at MAO enzymes and transporters.

Mechanism of Action Comparison
Monoamine Oxidase (MAO) Inhibition:

MT: A potent, reversible inhibitor of MAO-A. This inhibition prevents the breakdown of
serotonin, contributing to its toxicity (Serotonin Syndrome risk).

1-MeT: The N-methylation of the indole ring generally reduces affinity for MAO active sites

compared to the primary amine/indole NH interaction. It is not considered a potent MAOI.

Receptor Binding (5-HT2A):

MT: Acts as a balanced agonist/releaser.[1]

1-MeT: Exhibits dramatically reduced affinity (

nM) compared to tryptamine (
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nM).[2] The indole N-H is a critical hydrogen bond donor for high-affinity binding at the 5-
HT2A receptor; removing it (via methylation) drastically lowers potency.

α-Methyltryptamine

MAO-A Enzyme

 Inhibition (Potent)

SERT (Transporter)

 Release (Triple Releaser)

5-HT2A Receptor

 Agonist

1-Methyltryptamine

 Low/No Inhibition  Selective 5-HT Release Weak Affinity (Ki ~473nM)

Click to download full resolution via product page

Figure 2: Pharmacological Profile Comparison. Red lines indicate high-potency interactions;

dashed lines indicate weak interactions.

Experimental Protocols
Protocol A: GC-MS Differentiation Method
Use this protocol to screen samples for isomer identification.

Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

Instrument: GC-MS (e.g., Agilent 7890/5977).

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Temperature Program:

Start: 100°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 5 min.

Data Analysis:

Extract Ion Chromatogram (EIC) for m/z 44 (
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MT) and m/z 30 (1-MeT).

Verify parent ion m/z 174 in both.

Check for m/z 144 fragment (Indole-N-methyl marker) to confirm 1-MeT.

Protocol B: Solubility & Colorimetric Spot Test
(Presumptive)
A rapid benchtop test before advanced analysis.

Ehrlich’s Reagent Test:

Principle: Reacts with the C2 position of the indole ring.

MT: Reacts normally (purple/blue) as the indole nitrogen is free.

1-MeT: Reaction is often slower or different in hue because the N-methyl group sterically

and electronically alters the indole ring's reactivity, though it still has a free C2 position.

Note: N-substituted indoles can still react, but the kinetics differ.

Marquis Reagent:

MT: Typically orange/brown.

1-MeT: Yellowish/brown (less distinct, requires reference standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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